Product packaging for Sofosbuvir impurity A(Cat. No.:)

Sofosbuvir impurity A

Cat. No.: B10800370
M. Wt: 529.5 g/mol
InChI Key: TTZHDVOVKQGIBA-KHFYHRBSSA-N
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Description

Oxidative Degradation Products

Forced degradation studies indicate that Sofosbuvir is susceptible to oxidative degradation to a limited extent. When subjected to oxidative stress, typically using hydrogen peroxide (H₂O₂), a noticeable level of degradation occurs. ijper.orgoup.com

Research findings on the oxidative degradation of Sofosbuvir vary depending on the conditions applied:

In one study, exposing Sofosbuvir to 30% H₂O₂ at 80°C for two days resulted in a very slight degradation of 0.79%. ijper.org The primary oxidative degradation product was identified as having a molecular weight of 527.15, corresponding to the formation of a keto functional group on the furan (B31954) ring. scirp.org

Another study using 3% hydrogen peroxide at room temperature for seven days observed a 19.02% degradation. oup.com

A separate investigation found that 3% H₂O₂ was ineffective after 10 days, but 6% H₂O₂ led to 11% degradation of the drug. researchgate.net

Under conditions of 0.8 g of Cerium(IV) with 0.05 g of Sofosbuvir in a sulfuric acid medium heated to 100°C, a degradation product was formed due to oxidation of the hydroxyl group attached to the furan ring. researchgate.net

Based on the available scientific literature, the formation of Sofosbuvir Impurity A, the diastereomer of Sofosbuvir, has not been reported as a product of oxidative degradation pathways. The identified degradants result from chemical transformations like oxidation of the ribose moiety rather than epimerization. scirp.org

Oxidizing AgentConditionDegradation (%)Identified Products
30% H₂O₂80°C for 2 days0.79%Keto-furan derivative (MW 527.15) scirp.org
3% H₂O₂Room Temp. for 7 days19.02%Degradation Product III (m/z 393) oup.com
6% H₂O₂Room Temp. for 10 days11%Not Specified researchgate.net
Ce(IV) / H₂SO₄100°C for 25 minNot SpecifiedOxidized furan ring product researchgate.net

Hydrolytic Degradation Products (Acidic, Basic, Neutral)

Sofosbuvir demonstrates significant instability under hydrolytic conditions, particularly in acidic and basic media, while remaining relatively stable in neutral conditions. ijper.orgoup.com

Acidic Hydrolysis: Under acidic conditions (e.g., using hydrochloric acid), Sofosbuvir undergoes considerable degradation through the hydrolysis of its phosphoramidate (B1195095) bond. vulcanchem.comijper.org

Refluxing in 1N HCl at 80°C for 10 hours resulted in 8.66% degradation. ijper.org The major degradation product was isolated and identified as (R)-((2R, 3R, 4R, 5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate (B84403), which results from the cleavage of the amino acid ester portion. scirp.org

In another study with 0.1N HCl at 70°C for 6 hours, 23% degradation was observed. oup.com

A more extensive decomposition of approximately 37.9% was noted when Sofosbuvir was treated with 0.1N HCl at 60°C for 30 minutes. vulcanchem.com

Basic Hydrolysis: The drug is highly sensitive to basic conditions, leading to rapid and extensive degradation. vulcanchem.comijper.org

Treatment with 0.5N NaOH at 60°C for 24 hours led to 45.97% degradation, yielding two main products from the hydrolysis of the ester and phosphoramidate linkages. ijper.org

A separate study using 0.1N NaOH at 70°C for 10 hours reported 50% degradation. oup.com

Extreme lability was shown in another experiment where more than 90% of the drug degraded almost instantly in 0.1N NaOH at room temperature. vulcanchem.com

Neutral Hydrolysis: Sofosbuvir is stable under neutral hydrolytic conditions (refluxing in water). oup.comias.ac.in

The characterized products of hydrolytic degradation involve the cleavage of chemical bonds within the molecule. scirp.org The scientific literature does not report the formation of the diastereomeric this compound under acidic, basic, or neutral hydrolytic stress.

ConditionReagent/Temp/TimeDegradation (%)Identified Products
Acidic1N HCl / 80°C / 10h8.66%Cleaved amino acid ester product (MW 416.08) scirp.orgijper.org
Acidic0.1N HCl / 70°C / 6h23%Degradation Product I (m/z 487) oup.com
Basic0.5N NaOH / 60°C / 24h45.97%Two cleaved ester/phosphoramidate products ijper.org
Basic0.1N NaOH / 70°C / 10h50%Degradation Product II (m/z 488 or 393.3) oup.com
NeutralWater / Room Temp. / 72hStableNo degradation observed oup.com

Thermal Degradation Products

Multiple studies conducted according to ICH guidelines have concluded that Sofosbuvir is a thermally stable compound in its solid state. ijper.orgoup.comresearchgate.net

No degradation was observed when the drug was heated to 50°C for 21 days or at 80°C for 72 hours. oup.com

Similarly, other research confirmed its stability under thermal stress. scirp.orgijper.org

One study did report a minor degradation of 4.4% when the drug was heated at 105°C for 6 hours. researchgate.net However, this is an extreme condition.

The formation of this compound as a result of thermal stress has not been documented in the reviewed literature.

Photolytic Degradation Products

The stability of Sofosbuvir under exposure to light has been evaluated in several studies, with most concluding that the drug is photolytically stable.

One study found no degradation when the solid drug was exposed to UV light at 254 nm for 24 hours. ijper.org

Another study also reported no photolytic degradation after 21 days of exposure to sunlight. oup.com

However, some conflicting reports exist. One study noted that Sofosbuvir showed degradation under photolysis, while another observed about 3% degradation after exposure to UV light for 7 days. researchgate.netresearchgate.net

There is no evidence in the reviewed scientific literature to suggest that this compound is formed as a photolytic degradation product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H29FN3O9P B10800370 Sofosbuvir impurity A

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZHDVOVKQGIBA-KHFYHRBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC(C)C)N[P@@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN3O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Identity of Sofosbuvir Impurity a

Chemical Name and Structure of this compound

The precise chemical name and structure of this compound are essential for its unambiguous identification. While various sources refer to it as a diastereomer of Sofosbuvir, detailed structural information is proprietary and often held by manufacturers or specialized suppliers.

Physicochemical Properties of this compound

The physicochemical properties of this compound are critical for its isolation, characterization, and the development of analytical methods.

PropertyValue
CAS Number 1496552-16-9
Molecular Formula C22H29FN3O9P
Molecular Weight 529.45 g/mol
Source: pharmaffiliates.comglpbio.com

Formation Mechanisms and Degradation Pathways of Sofosbuvir Impurity a

Mechanistic Studies on Sofosbuvir Impurity A Formation during Synthesis

The synthesis of Sofosbuvir is a multi-step process where the potential for impurity formation exists at various stages. smolecule.com Understanding the mechanisms that lead to the generation of this compound is crucial for developing robust control strategies.

Influence of Reaction Conditions on Impurity A Generation

The conditions under which the synthesis of Sofosbuvir is carried out can significantly impact the formation of impurities. nih.gov Factors such as temperature, the type of solvent, and the choice of reagents can influence reaction pathways and lead to the generation of undesired byproducts, including Impurity A. acs.org For instance, certain reaction conditions might promote side reactions that result in the formation of Impurity A. Research into optimizing these conditions is essential to minimize its generation. acs.org While specific details on the direct influence of reaction conditions on the formation of this compound are not extensively detailed in the provided results, the general principle of controlling reaction parameters to limit impurity formation is a fundamental concept in pharmaceutical manufacturing. nih.govacs.org

Role of Impure Starting Materials in Impurity A Formation

The purity of starting materials is a critical factor in controlling the impurity profile of the final active pharmaceutical ingredient (API). researchgate.net Impurities present in the raw materials can be carried through the synthetic process and may even react to form new impurities. nih.gov A draft monograph for Sofosbuvir lists Impurity A as a process-related impurity and a degradation product, suggesting its origins can be linked to the synthetic route. who.int Although direct evidence linking specific impurities in starting materials to the formation of this compound is not explicitly available in the search results, it is a well-established principle in process chemistry that the quality of starting materials directly impacts the purity of the final product. researchgate.net

Elucidation of Degradation Pathways Leading to this compound

Sofosbuvir, like many pharmaceutical compounds, can degrade under various stress conditions, leading to the formation of impurities. researchgate.net Identifying these degradation pathways is a key component of drug development and ensures the stability and safety of the final product.

Forced Degradation Studies for Impurity Generation

Forced degradation, or stress testing, is intentionally used to accelerate the degradation of a drug substance to identify potential degradation products and establish degradation pathways. ijper.org Studies on Sofosbuvir have shown that it degrades under hydrolytic (acidic and basic), oxidative, and photolytic conditions. researchgate.netfabad.org.tr However, it has been found to be relatively stable under neutral and thermal stress. researchgate.netijper.org

Different studies have employed various conditions for forced degradation. For example, acid degradation has been performed using 1 N HCl at 80°C for 10 hours, while base degradation has been conducted with 0.5 N NaOH at 60°C for 24 hours. scirp.org Oxidative stress has been applied using 30% H2O2 at 80°C for two days. scirp.org The results from these studies indicate that Sofosbuvir is susceptible to degradation under these stressed environments, which can lead to the formation of various impurities. ijper.orgscirp.org

Below is an interactive table summarizing the conditions used in forced degradation studies of Sofosbuvir.

Stress ConditionReagent/MethodTemperatureDurationObserved Degradation
Acid Hydrolysis0.1 N HCl70°C6 hours23% ijper.org
Acid Hydrolysis1 N HCl80°C (reflux)10 hours8.66% scirp.org
Base Hydrolysis0.1 N NaOH70°C10 hours50% ijper.org
Base Hydrolysis0.5 N NaOH60°C24 hours45.97% scirp.org
Oxidation3% H2O2Room Temperature10 daysIneffective researchgate.net
Oxidation6% H2O2Room Temperature10 days11% researchgate.net
Oxidation30% H2O280°C2 daysSlight degradation (0.79%) scirp.org
Photolysis254 nm UV light-24 hoursStable scirp.org
Thermal50°C21 daysStable ijper.org
Neutral Hydrolysis---Stable researchgate.net

Postulated Reaction Mechanisms for Stress-Induced Formation of Impurity A

The mechanisms for the formation of degradation products under stress conditions are often complex. For Sofosbuvir, hydrolysis and oxidation are key degradation pathways. veeprho.com

Under acidic conditions, hydrolysis can occur. ijper.org One proposed pathway for a degradation product (DP I) with an m/z of 487 suggests the removal of a C(CH3)2 group from the methoxy (B1213986) end of the molecule. ijper.org

In alkaline conditions, significant degradation is observed, leading to the formation of multiple products. ijper.orgscirp.org The hydrolysis of the ester and phosphoramidate (B1195095) moieties is a likely degradation route under these conditions.

Oxidative degradation, often carried out with hydrogen peroxide, can lead to the formation of amine oxides from tertiary amines within the Sofosbuvir structure. ijper.org The nitrogen atom in the pyrimidine (B1678525) dione (B5365651) ring of Sofosbuvir has a highly acidic character, which can influence its reactivity. researchgate.net

While these mechanisms describe the formation of various degradation products, the specific pathway leading to Impurity A under stress would require more targeted investigation to be definitively established.

Analytical Strategies for Impurity Profiling and Characterization of Sofosbuvir Impurity a

The control of impurities in active pharmaceutical ingredients (APIs) like Sofosbuvir is a critical aspect of drug development and manufacturing to ensure safety and efficacy. Sofosbuvir Impurity A, a known related substance, requires robust analytical methods for its detection, quantification, and characterization. This section details the chromatographic strategies employed for the impurity profiling of Sofosbuvir, with a specific focus on Impurity A.

Chromatographic Methodologies for Separation and Quantification

Chromatographic techniques are the cornerstone for separating and quantifying impurities in pharmaceutical substances. For Sofosbuvir and its related compounds, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely applied methods due to their high resolution, sensitivity, and reproducibility.

Reverse-phase HPLC (RP-HPLC) is the predominant technique for the analysis of Sofosbuvir and the resolution of its impurities, including Impurity A. These methods are developed to be stability-indicating, meaning they can separate the API from its degradation products and process-related impurities.

The development of a successful HPLC method hinges on the careful selection and optimization of several key parameters. The choice of stationary phase, mobile phase composition, detection wavelength, and flow rate are all critical for achieving adequate separation of Sofosbuvir from Impurity A and other related substances.

Commonly used stationary phases include various modifications of silica, with C18 columns being the most prevalent due to their hydrophobicity, which is well-suited for retaining and separating Sofosbuvir and its structurally similar impurities. The mobile phase typically consists of a mixture of an aqueous buffer (such as phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol. Detection is most often carried out using a UV detector, with wavelengths around 260 nm being selected because it is the λmax (wavelength of maximum absorbance) for Sofosbuvir, ensuring high sensitivity for both the parent drug and its impurities.

Table 1: Examples of HPLC Method Parameters for Sofosbuvir Impurity Analysis

Parameter Condition 1 Condition 2
Stationary Phase Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm) Hypersil BDS C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.02M Potassium dihydrogen phosphate buffer Acetonitrile and 0.1% Orthophosphoric acid
Detection Wavelength 261 nm 260 nm
Flow Rate 1.0 mL/min 1.0 mL/min

| Column Temperature | 30°C | 30°C |

This table is for illustrative purposes and combines data from multiple sources.

Both isocratic and gradient elution modes are utilized in the analysis of Sofosbuvir. Isocratic elution, where the mobile phase composition remains constant, can be effective for simpler separations. However, for complex impurity profiles that include both polar and non-polar compounds, gradient elution is generally preferred.

Gradient elution involves changing the proportion of the organic solvent in the mobile phase over the course of the analytical run. This allows for the effective elution of a wide range of impurities with varying polarities. Optimization of the gradient profile—including the initial and final mobile phase compositions, the rate of change (gradient slope), and any isocratic holds—is crucial for achieving the best possible resolution between Sofosbuvir and Impurity A, as well as other impurities, within a reasonable analysis time. For instance, a typical gradient might start with a lower concentration of acetonitrile, which is gradually increased to elute more strongly retained compounds like Impurity A.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. By using columns packed with smaller particles (typically sub-2 µm), UPLC systems can operate at higher pressures, leading to dramatically improved resolution, sensitivity, and speed of analysis.

For Sofosbuvir impurity profiling, UPLC methods offer the advantage of much shorter run times, often reducing analysis from over 30 minutes to under 10 minutes, while still providing excellent separation of Impurity A and other related substances. The fundamental principles of method development are similar to HPLC, involving the optimization of stationary phase, mobile phase, and detection parameters, but adapted for the high-pressure conditions of UPLC.

Table 2: Example of UPLC Method Parameters

Parameter Condition
Stationary Phase Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic acid in water, B: 0.1% Formic acid in Acetonitrile
Elution Mode Gradient
Flow Rate 0.3 mL/min
Detection Wavelength 262 nm

| Column Temperature | 40°C |

This table is for illustrative purposes and is based on a representative UPLC method.

To move beyond simple detection and quantification to definitive identification and characterization of impurities, chromatographic systems are often coupled with powerful spectroscopic detectors. This "hyphenation" provides a wealth of structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for impurity profiling. By interfacing a liquid chromatograph with a mass spectrometer, it is possible to obtain the mass-to-charge ratio (m/z) of the compounds as they elute from the column. This information is critical for identifying unknown impurities and confirming the identity of known ones.

In the context of Sofosbuvir, LC-MS is used to analyze the eluent from the HPLC or UPLC system. When Impurity A elutes, it enters the mass spectrometer, which provides its precise molecular weight. This mass data, often obtained through high-resolution mass spectrometry (HRMS), is a key piece of evidence in its structural elucidation. For example, forced degradation studies, where Sofosbuvir is subjected to stress conditions like acid, base, and oxidation, often rely on LC-MS to identify the resulting degradation products, including Impurity A. The fragmentation patterns observed in tandem MS (MS/MS) experiments can further provide clues to the impurity's structure.

Hyphenated Chromatographic Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. scirp.org In the context of Sofosbuvir production, GC-MS is primarily utilized for the analysis of residual solvents and other volatile organic impurities that may be present in the drug substance or arise during the manufacturing process. scirp.orgeuropa.eu

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) for Online Structural Information

The hyphenation of liquid chromatography with nuclear magnetic resonance spectroscopy (LC-NMR) offers a direct and powerful tool for the online separation and structural elucidation of impurities from complex mixtures without the need for prior isolation. ijpsjournal.com This technique is particularly valuable in the early stages of impurity profiling and for understanding degradation pathways.

For an impurity like this compound, an LC system, such as a UPLC, would first separate it from the parent drug and other related substances. nih.gov The eluent from the LC column is then directed into the NMR spectrometer's flow cell. Here, a suite of NMR experiments, including 1H and correlation spectroscopy, can be performed on the separated impurity in real-time. This provides immediate structural information, such as proton environments and their connectivities, which is crucial for proposing a tentative structure for the unknown impurity. researchgate.netpnrjournal.com This online approach significantly accelerates the characterization process, guiding further isolation and comprehensive spectroscopic analysis.

Spectroscopic Elucidation Techniques for Structural Confirmation of this compound

Once an impurity is detected and isolated, a combination of spectroscopic techniques is employed for its definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Data (e.g., 1H, 13C, 31P, 19F NMR, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules, including pharmaceutical impurities. nih.govscirp.org For this compound, a comprehensive set of NMR experiments is required to unambiguously determine its chemical structure. scirp.org

1H NMR: This experiment provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons through spin-spin coupling.

13C NMR: This reveals the number of different types of carbon atoms and their electronic environment.

31P NMR: Given that Sofosbuvir is a phosphoramidate (B1195095) prodrug, ³¹P NMR is essential for characterizing the phosphorus center. scirp.orgmdpi.comresearchgate.net A study on Sofosbuvir degradation identified a base degradation product, impurity-A, and used ³¹P NMR in its structural confirmation. scirp.org

19F NMR: The presence of a fluorine atom in the Sofosbuvir molecule makes ¹⁹F NMR a crucial tool for confirming the integrity of this part of the structure in the impurity. scirp.orgacgpubs.org

2D NMR (HSQC, HMBC): Two-dimensional NMR experiments are vital for establishing the connectivity within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. scirp.org

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range correlations between protons and carbons (typically over two or three bonds), which is critical for piecing together the molecular skeleton. scirp.org

In a study identifying forced degradation products of Sofosbuvir, a base degradation product designated as Impurity-A was characterized. Its structure was confirmed using a combination of 1H, 13C, 31P, 19F NMR, HSQC, and HMBC experiments, which allowed for the complete assignment of its chemical structure. scirp.org

Table 1: Illustrative NMR Data for a Sofosbuvir-Related Impurity Note: This table is a representative example based on published data for Sofosbuvir degradation products and is for illustrative purposes only. Actual chemical shifts for "this compound" would be specific to its unique structure.

NucleusTechniqueObserved Chemical Shifts (δ, ppm) or CorrelationsStructural Information Gained
¹H1D NMRSignals corresponding to sugar, base, and phosphoramidate moieties.Provides a proton count and information on their local environment.
¹³C1D NMRResonances for all carbon atoms in the molecule.Confirms the carbon framework.
³¹P1D NMRA specific chemical shift indicating the state of the phosphorus atom.Confirms the structure of the phosphate/phosphoramidate group.
¹⁹F1D NMRA signal confirming the presence and environment of the fluorine atom.Verifies the fluoro-sugar moiety.
¹H-¹³CHSQCCross-peaks showing direct C-H bonds.Assigns protons to their attached carbons.
¹H-¹³CHMBCCross-peaks showing 2- and 3-bond C-H correlations.Establishes the connectivity between different molecular fragments.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of an impurity. nih.govfda.gov Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the unambiguous determination of the molecular formula. lcms.cz

For this compound, HRMS analysis would be performed to obtain a high-resolution mass spectrum. For instance, in the characterization of a base-degradation product of Sofosbuvir, HRMS analysis showed a protonated molecular ion [M+H]⁺ at m/z 454.1369, which corresponded to the molecular formula C₁₆H₂₆FN₃O₉P. scirp.org This information is complementary to NMR data and provides absolute confirmation of the impurity's elemental composition.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. measurlabs.com By measuring the absorption of infrared radiation by the sample, an FTIR spectrum is generated, which shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds. numberanalytics.comlibretexts.org

For this compound, the FTIR spectrum would be compared to that of the parent Sofosbuvir molecule. scirp.org The presence, absence, or shift of characteristic absorption bands can confirm changes in the functional groups. For example, changes in the regions corresponding to O-H (hydroxyl), N-H (amine), C=O (carbonyl), and P-O-C (phosphate) stretching vibrations can indicate where a structural modification has occurred. researchgate.netijpsjournal.com

Table 2: Key FTIR Absorption Regions for Sofosbuvir and its Impurities

Wavenumber Range (cm⁻¹)Functional GroupSignificance in Impurity Analysis
3500-3200O-H, N-H stretchingChanges can indicate hydrolysis or modifications to the hydroxyl or amine groups.
3100-3000C-H stretching (aromatic)Confirms the presence of the phenyl group.
3000-2850C-H stretching (aliphatic)Confirms the presence of the isopropyl and sugar moieties.
1750-1650C=O stretching (carbonyl)Changes can indicate modification of the uracil (B121893) ring.
1250-970P-O-C, C-O-C stretchingCritical for confirming the structure of the phosphoramidate and sugar portions of the molecule. ijpsjournal.com

Validation of Analytical Methods for this compound Quantification

Once a method for detecting and quantifying this compound is developed, typically using a stability-indicating HPLC method, it must be rigorously validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. sciensage.infonih.govjmpas.com The validation process demonstrates that the analytical method is reliable, reproducible, and accurate for the quantification of the impurity. Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the API, other impurities, degradation products, and matrix components. sciensage.infonih.gov This is typically demonstrated by showing that the peak for Impurity A is well-resolved from all other peaks in the chromatogram.

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. sciensage.inforesearchgate.net This is assessed by analyzing a series of solutions of Impurity A at different concentrations and demonstrating a linear relationship between peak area and concentration, typically with a correlation coefficient (r²) of ≥0.99. ijpsdronline.com

Range: The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.netresearchgate.net It is often determined by spiking a sample matrix with known amounts of the impurity at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit) and calculating the percentage recovery.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

Reproducibility: Precision between laboratories.

Limit of Detection (LOD): The lowest amount of the analyte in a sample that can be detected but not necessarily quantitated as an exact value. sciensage.infoijpsdronline.com

Limit of Quantification (LOQ): The lowest amount of the analyte in a sample that can be quantitatively determined with suitable precision and accuracy. sciensage.infoijpsdronline.com The LOQ is a critical parameter for reporting impurities at the levels required by ICH guidelines.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). zenodo.org This provides an indication of its reliability during normal usage.

Table 3: Typical Validation Parameters for an HPLC Method Quantifying this compound

ParameterTypical Acceptance Criteria (as per ICH Q2(R1))
SpecificityPeak purity of analyte peak > 990; Baseline resolution (Rs > 2) from adjacent peaks.
Linearity (Correlation Coefficient, r²)≥ 0.99
Accuracy (% Recovery)Typically between 80.0% and 120.0% for impurities.
Precision (% RSD)Repeatability: ≤ 5.0%; Intermediate Precision: ≤ 10.0% (can vary based on concentration).
LOD/LOQLOD: Signal-to-Noise ratio of ~3:1; LOQ: Signal-to-Noise ratio of ~10:1. Must be at or below the reporting threshold.
Robustness%RSD of results should be within acceptable limits after minor changes to method parameters.

Adherence to International Conference on Harmonisation (ICH) Guidelines (Q2(R1))

The validation of analytical procedures for this compound must adhere to the International Conference on Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology". ich.orgloesungsfabrik.de This guideline provides a comprehensive framework for validating analytical methods to ensure they are suitable for their intended use. loesungsfabrik.de The core objective is to demonstrate that the analytical procedure for quantifying an impurity like this compound is reliable, reproducible, and accurate for its specific application. ich.orgfda.gov

Assessment of Analytical Method Specificity and Selectivity

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, and matrix components. ich.org For this compound, the analytical method, typically a chromatographic technique like RP-HPLC, must demonstrate clear separation between the Impurity A peak, the Sofosbuvir peak, and any other related substances. ijpsdronline.comjddtonline.info

In practice, specificity is demonstrated by spiking the drug substance or product with known levels of impurities and showing that the method can separate them. ich.org Forced degradation studies are also crucial for establishing specificity. ekb.eg By subjecting Sofosbuvir to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis, a range of degradation products are generated. scirp.orgresearchgate.net A stability-indicating method must be able to resolve Impurity A from these potential degradants, ensuring that its quantification is not affected by their presence. ijpsdronline.comijpsr.com The peak purity of the analyte is often confirmed using techniques like photodiode array (PDA) detection to ensure there is no co-elution with other substances. ijpsdronline.com

Determination of Detection Limits (LOD) and Quantification Limits (LOQ) for Impurity A

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of the analytical method for an impurity. The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. fda.govresearchgate.net The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. fda.gov For impurity analysis, it is critical that the LOQ is low enough to measure the impurity at or below its specified reporting level. europa.eu

Various analytical methods, primarily RP-HPLC, have been validated for the determination of Sofosbuvir impurities, with specific LOD and LOQ values established. These values are typically determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. scirp.org

Table 1: Reported LOD and LOQ values for Sofosbuvir Impurities

Impurity Name/Type Method LOD LOQ Source(s)
Phosphoryl Impurity RP-HPLC 0.12 µg 0.375 µg researchgate.net
General Impurities RP-HPLC 0.1 µg/mL 0.5 µg/mL ijpsdronline.comijpsdronline.combvsalud.orgresearchgate.net

Evaluation of Linearity and Range

Linearity demonstrates the ability of an analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. fda.gov The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. europa.eu For impurity quantification, the range should typically extend from the LOQ to 120% of the impurity's specification limit. europa.eu

Linearity is generally evaluated by analyzing a series of dilutions of the impurity standard. The results are plotted as concentration versus instrument response, and a linear regression analysis is performed. The correlation coefficient (r) or coefficient of determination (r²) is a key indicator of the quality of the fit. An r value close to 1 (commonly ≥0.999) indicates a strong linear relationship. ijpsdronline.comijpsdronline.com

Table 2: Linearity and Range Data for Sofosbuvir Impurities

Impurity Name/Type Method Linearity Range Correlation Coefficient (r/r²) Source(s)
Phosphoryl Impurity RP-HPLC 10-30 µg/mL Not specified, but stated as linear researchgate.net
General Impurities RP-HPLC 0.5-7.5 ppm 0.999 ijpsdronline.comijpsdronline.combvsalud.orgresearchgate.net

Precision Assessment (Repeatability and Intermediate Precision)

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. fda.gov It is assessed at two levels as per ICH guidelines:

Repeatability (Intra-assay precision): This evaluates the precision under the same operating conditions over a short interval of time. It is typically assessed by performing a minimum of six replicate determinations at 100% of the test concentration or nine determinations covering the specified range. europa.eu

Intermediate Precision: This expresses the within-laboratory variations, such as different days, different analysts, or different equipment. europa.eu

The precision is expressed as the relative standard deviation (%RSD) of the series of measurements. For impurity analysis, the acceptance criteria for precision are generally a low %RSD, often not more than 2%. ijpsr.comresearchgate.net Studies on Sofosbuvir impurities have consistently demonstrated that the analytical methods developed are precise, with %RSD values well within acceptable limits. scirp.orgresearchgate.net For instance, one study reported that the %RSD for six consecutive assays was below 1%. scirp.org

Table 3: Precision Assessment for Sofosbuvir Impurity Analysis

Precision Type Parameter Measured Acceptance Criteria / Result Source(s)
Repeatability %RSD of peak area < 1% scirp.org
Intermediate Precision %RSD of peak area < 2% researchgate.net

Accuracy Assessment (Recovery Studies)

Accuracy represents the closeness of the test results obtained by the method to the true value. fda.gov For the quantification of Impurity A, accuracy is determined by applying the analytical procedure to samples of the drug substance or product that have been spiked with known amounts of the impurity standard. ich.org This is often referred to as a recovery study.

The study is typically performed at a minimum of three concentration levels covering the specified range (e.g., LOQ, 100%, and 120% of the specification limit), with multiple preparations at each level. ijpsr.com The accuracy is then calculated as the percentage of the analyte recovered by the assay. High recovery rates, often expected to be within 98-102% or a similarly justified range, indicate an accurate method. ijpsr.com

Table 4: Accuracy (Recovery) Data for Sofosbuvir Impurities

Impurity Name/Type Spiking Levels Mean % Recovery Source(s)
General Impurities Not specified 90.2–113.9% ijpsdronline.comijpsdronline.combvsalud.orgresearchgate.net
Sofosbuvir (as proxy) 50%, 100%, 150% 99.62% - 99.73% scirp.org

Robustness of Methods for Impurity A Analysis

Robustness is a measure of an analytical procedure's capacity to remain unaffected by small, but deliberate, variations in method parameters. europa.eu It provides an indication of the method's reliability during normal usage. ijpsr.com Evaluating robustness is a critical part of method development and validation, ensuring that the method can be transferred between laboratories and instruments without unexpected issues.

For HPLC methods used to analyze this compound, typical parameters that are intentionally varied include:

Flow rate of the mobile phase (e.g., ±0.2 mL/min). scirp.org

Column temperature (e.g., ±5°C). scirp.orgijpsr.com

Mobile phase composition (e.g., minor changes in organic phase ratio or pH). scirp.org

The method is considered robust if the system suitability parameters (e.g., peak resolution, tailing factor, theoretical plates) and the quantitative results remain within acceptable limits despite these variations. scirp.orgijpsr.com Analytical methods developed for Sofosbuvir and its impurities have consistently been reported as robust, demonstrating their suitability for routine quality control analysis. scirp.orgijpsr.comjptcp.com

Pharmacopeial and Regulatory Context of Sofosbuvir Impurity a

Limits and Specifications for Sofosbuvir Impurity A in Pharmacopeias

Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) establish official standards for medicines, including limits for impurities in APIs and finished products. chemass.si These limits are based on toxicological data and the qualification of impurities during clinical trials. The availability of pharmacopeial reference standards for impurities is crucial for laboratories to ensure they meet these regulatory requirements. venkatasailifesciences.com

Role of this compound in Quality Control and Stability Studies

This compound, as a known impurity, plays a vital role in the quality control of Sofosbuvir. Reference standards of this impurity are used to:

Validate analytical methods : To ensure the method can accurately detect and quantify the impurity.

Monitor the manufacturing process : To ensure that the levels of the impurity are consistently within the specified limits.

Conduct stability studies : To assess the potential for the impurity to form over time under various storage conditions. This helps to establish the shelf-life and appropriate storage conditions for the drug product. globalpharmatek.com

Impurity Control and Quality Assurance Frameworks for Sofosbuvir

Regulatory Landscape for Impurities in New Drug Substances (ICH Q3A/Q3B)

The primary regulatory framework for controlling impurities in new drug substances and products is provided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The key guidelines are ICH Q3A for impurities in new drug substances and ICH Q3B for impurities in new drug products. wordpress.comich.orgich.orgeuropa.eu These guidelines establish a rational approach for the reporting, identification, and qualification of impurities. wordpress.com

ICH Q3A(R2) applies to new drug substances, defining thresholds at which impurities must be reported, identified, and qualified. tuwien.ac.at Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at a specified level. tuwien.ac.ateuropa.eu The level of any impurity that has been adequately evaluated in safety or clinical studies is considered qualified. tuwien.ac.ateuropa.eu

ICH Q3B(R2) complements Q3A(R2) by providing guidance on impurities found in new drug products, focusing on degradation products that may form during manufacturing or on storage. ich.orgeuropa.eu It addresses degradation products of the drug substance and reaction products of the drug substance with excipients or the container closure system. europa.eu

Impurities in Sofosbuvir can arise from the manufacturing process, degradation of the active ingredient, or the formulation process, and must be monitored and controlled according to these ICH guidelines. veeprho.com The guidelines classify impurities into organic, inorganic, and residual solvents. tuwien.ac.at For potentially genotoxic impurities, which can cause genetic mutations and potentially cancer even at low levels, the ICH M7 guideline provides a specific framework for assessment and control, complementing Q3A and Q3B. gmp-compliance.orgich.orgich.org This involves a classification system based on the impurity's mutagenic potential and establishing a Threshold of Toxicological Concern (TTC). gmp-compliance.orgeuropa.eu

The following table summarizes the ICH Q3A/B thresholds for reporting, identification, and qualification based on the Maximum Daily Dose (MDD) of the drug substance.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Data sourced from ICH Harmonised Tripartite Guideline Q3A(R2) and Q3B(R2).

Strategies for Impurity Control in Sofosbuvir Manufacturing Processes

A multi-faceted strategy is employed during the manufacturing of Sofosbuvir to control the formation and presence of impurities like Sofosbuvir Impurity A, which is a diastereoisomer of the active pharmaceutical ingredient (API). medchemexpress.com This involves optimizing the synthesis process, implementing real-time monitoring, and utilizing advanced purification methods.

Minimizing the formation of impurities at the source is the most effective control strategy. This is achieved by carefully optimizing the chemical synthesis route and reaction conditions for Sofosbuvir. Key parameters that are controlled include:

Raw Material Purity: Ensuring the high purity of starting materials and reagents is a crucial first step to prevent the introduction of potential impurities. registech.com

Reaction Conditions: Factors such as temperature, pressure, pH, solvent systems, and reaction time are meticulously controlled. Forced degradation studies, which subject Sofosbuvir to stress conditions like acid, base, and oxidation, help identify the pathways by which degradation impurities form. ijper.orgscirp.orgscispace.com For instance, studies show that Sofosbuvir degrades under acidic, basic, and oxidative conditions, highlighting the need to control these factors during synthesis and storage to prevent the formation of related impurities. scirp.orgscispace.com

Catalyst Selection: The choice of catalysts can influence the impurity profile. wordpress.com Efficient and selective catalysts are chosen to favor the desired reaction pathway and minimize side reactions that could lead to impurities.

In-process controls (IPCs) are essential for monitoring the manufacturing process in real-time to ensure it remains within the defined parameters and to detect any deviations that could lead to impurity formation. pharmtech.com For Sofosbuvir and its impurities, highly sensitive analytical techniques are employed.

High-Performance Liquid Chromatography (HPLC) is the standard and most widely used technique for monitoring process-related impurities in Sofosbuvir production. researchgate.netconferenceworld.innih.govnih.gov Reverse-phase HPLC (RP-HPLC) methods are developed and validated according to ICH guidelines to be specific, precise, and accurate for the detection and quantification of impurities, including Impurity A. researchgate.netconferenceworld.in These methods must be stability-indicating, meaning they can separate the API from any degradation products or impurities. registech.com

The table below details typical analytical techniques used for impurity monitoring.

TechniqueApplicationPurpose
High-Performance Liquid Chromatography (HPLC/UPLC) Routine in-process testing, final product release, stability studiesQuantifies known and unknown impurities, separates API from impurities. scirp.orgresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) Impurity identification and characterizationProvides mass information to help elucidate the structure of unknown impurities. registech.comijper.orgnih.gov
Gas Chromatography (GC) Residual solvent analysisQuantifies residual solvents from the manufacturing process, as guided by ICH Q3C. veeprho.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Structure elucidationConfirms the chemical structure of isolated impurities. registech.comscirp.org

Following chemical synthesis, purification steps are critical for removing or reducing impurities to acceptable levels in the final Sofosbuvir API. registech.com The primary techniques used are crystallization and chromatography.

Crystallization: This is a key method for purifying the final API. europeanpharmaceuticalreview.com By carefully selecting solvents and controlling conditions like temperature and cooling rate, Sofosbuvir can be crystallized with high purity, leaving impurities behind in the mother liquor. Recrystallization may be performed to further enhance purity. europeanpharmaceuticalreview.com

Preparative Chromatography: For impurities that are difficult to remove by crystallization, preparative HPLC can be used. europeanpharmaceuticalreview.com This technique separates compounds based on their differential partitioning between a mobile and stationary phase, allowing for the isolation of the pure API from structurally similar impurities like diastereomers. scirp.orgscispace.comeuropeanpharmaceuticalreview.com

Application of Quality by Design (QbD) Principles to Impurity Management in Sofosbuvir Production

Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control. ijpsr.com Applying QbD principles to Sofosbuvir production provides a robust framework for proactively managing impurities. ijrps.comresearchgate.netsemanticscholar.org

The QbD approach involves several key steps:

Defining the Quality Target Product Profile (QTPP): This includes defining the desired purity profile for the Sofosbuvir API.

Identifying Critical Quality Attributes (CQAs): For the API, CQAs include the identity, purity, and assay. The level of specific impurities, such as Impurity A, is a key CQA.

Identifying Critical Material Attributes (CMAs) and Critical Process Parameters (CPPs): Through risk assessment and experimentation (e.g., Design of Experiments, DoE), the material attributes (of raw materials) and process parameters (e.g., temperature, pH) that have a significant impact on the formation of impurities are identified. ijrps.comijpsr.com

Establishing a Design Space: A design space is the multidimensional combination and interaction of input variables (e.g., CPPs) that have been demonstrated to provide assurance of quality. Operating within the established design space ensures that the level of impurities like Impurity A will remain below the acceptance criteria.

Implementing a Control Strategy: The control strategy includes the controls on CMAs and CPPs identified, in-process controls, and final product testing to ensure consistent quality. This proactive approach ensures that the manufacturing process is well-understood and robust, consistently producing high-quality Sofosbuvir with a controlled impurity profile. ijpsr.comijpsr.com

Future Research Directions in Sofosbuvir Impurity a Analysis

Development of Novel Analytical Technologies for Enhanced Sensitivity and Specificity

The primary method for quantifying Sofosbuvir and its impurities is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). conferenceworld.inresearchgate.net While robust, future research aims to overcome the limitations of current HPLC methods, focusing on enhanced sensitivity and specificity, especially for detecting trace amounts of Impurity A.

Future trends include the adoption of Ultra-Performance Liquid Chromatography (UPLC) coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This technique offers significantly higher resolution, sensitivity, and shorter run times compared to conventional HPLC. nih.gov The development of novel UPLC-MS/MS methods would allow for the precise quantification of Impurity A at levels far below current detection limits, which is crucial as regulatory expectations for impurity control become more stringent. nih.gov

Another promising area is the development of green analytical methods. These methods aim to reduce the environmental impact of chemical analysis by minimizing solvent consumption and using less hazardous reagents. researchgate.net Research into techniques like supercritical fluid chromatography (SFC) could provide a greener alternative to traditional liquid chromatography for the analysis of Sofosbuvir and its impurities.

Furthermore, advanced spectroscopic techniques, such as quantitative Nuclear Magnetic Resonance (qNMR), are being explored. jst.go.jp Specifically, 31P-qNMR could offer an absolute quantification method for Sofosbuvir and its phosphorus-containing impurities like Impurity A, potentially serving as a primary reference method. jst.go.jp The simplicity of the 31P spectrum could allow for more accurate purity assessments without the need for a specific reference standard for the impurity itself. jst.go.jp

Table 1: Comparison of Current and Future Analytical Technologies

Feature RP-HPLC UPLC-MS/MS Supercritical Fluid Chromatography (SFC) Quantitative NMR (qNMR)
Sensitivity Good Excellent Good to Excellent Moderate
Specificity Good Excellent Good Excellent
Speed Moderate Fast Very Fast Slow
Solvent Usage High Moderate Low (Uses CO2) Low

| Primary Use | Routine QC | Trace analysis, structural elucidation | Green alternative, chiral separations | Absolute quantification, standard certification |

Advanced Computational Chemistry Approaches for Impurity Prediction and Mechanism Elucidation

Computational chemistry presents a powerful tool for proactively understanding and controlling impurities. Instead of relying solely on detecting impurities after they form, computational models can predict their formation, helping to design manufacturing processes that minimize their occurrence.

Future research will likely involve the use of quantum mechanics (QM) and molecular dynamics (MD) simulations to elucidate the degradation pathways of Sofosbuvir that lead to the formation of Impurity A. By understanding the reaction mechanisms and transition states at a molecular level, scientists can identify critical process parameters that influence impurity formation.

Quantitative Structure-Activity Relationship (QSAR) models and other machine learning approaches are also gaining traction. nih.gov These in silico methods can be trained on existing data to predict the potential toxicity and reactivity of impurities. nih.gov For Sofosbuvir Impurity A, such models could help in assessing its potential biological impact without the need for extensive and costly toxicological studies, aligning with the principles of modern toxicology. nih.gov This predictive capability is invaluable for risk assessment and for setting appropriate specifications for the impurity.

Research into Impurity Profiling of Sofosbuvir in Combination Formulations

Sofosbuvir is frequently co-formulated with other direct-acting antiviral agents, such as Velpatasvir, Ledipasvir, and Daclatasvir, to enhance therapeutic efficacy. nih.govjmpas.comfortunejournals.com The presence of multiple active pharmaceutical ingredients (APIs) complicates the analytical chemistry, as excipients and other APIs can interfere with the detection and quantification of impurities.

A significant area for future research is the development of comprehensive stability-indicating analytical methods capable of simultaneously separating and quantifying Sofosbuvir, its co-formulated APIs, and all their potential impurities, including Impurity A, in a single run. jmpas.comfortunejournals.com This requires meticulous method development, often involving advanced chromatographic techniques like UPLC with photodiode array (PDA) and mass spectrometric detectors to ensure peak purity and accurate identification. jmpas.comfortunejournals.com

Forced degradation studies on these combination products are essential to understand how the drugs interact under stress conditions (e.g., heat, light, humidity, acid, and base) and to identify any new degradation products that may arise from drug-drug or drug-excipient interactions. This ensures that the analytical methods are truly stability-indicating and can effectively monitor the quality of the combination formulations throughout their shelf life.

Table 2: Common Sofosbuvir Combination Therapies

Combination Product Second Active Ingredient Therapeutic Use
Sofosbuvir/Velpatasvir Velpatasvir Treatment of chronic HCV genotypes 1-6
Sofosbuvir/Ledipasvir Ledipasvir Treatment of chronic HCV genotype 1, 4, 5, or 6

Standardization and Reference Material Development for Impurity A

The accuracy and reliability of any impurity analysis are fundamentally dependent on the availability of high-purity reference materials. A certified reference material (CRM) for this compound is essential for the validation of analytical methods and for the routine quality control of Sofosbuvir drug substance and product.

Future efforts must focus on the synthesis, isolation, and characterization of Impurity A to a high degree of purity. google.com The structural confirmation using techniques like NMR, MS, and FT-IR, followed by purity assignment using a mass balance approach or qNMR, is crucial for establishing a well-characterized reference standard. jst.go.jpacgpubs.org

Collaboration between pharmaceutical manufacturers, regulatory agencies, and pharmacopeias is necessary to establish an official monograph and a globally recognized reference standard for this compound. conferenceworld.in The availability of an official CRM from sources like the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP) would ensure consistency in analytical results across different laboratories and manufacturing sites worldwide, which is a cornerstone of global pharmaceutical quality. acgpubs.org

Q & A

Q. What chromatographic methods are recommended for identifying Sofosbuvir impurity A in pharmaceutical formulations?

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is widely used, employing a mobile phase of 0.1% trifluoroacetic acid in water and acetonitrile (50:50) with a flow rate of 1.0 mL/min. Retention times are 3.674 min for Sofosbuvir and 5.704 min for the phosphorylated impurity (Impurity A) under optimized conditions . System suitability parameters (e.g., tailing factor, theoretical plates) should comply with ICH Q2(R1) guidelines.

Q. What are the regulatory acceptance criteria for this compound in final drug products?

Per the International Pharmacopoeia, the area of any peak corresponding to impurity A must not exceed 0.15% relative to Sofosbuvir, with a total impurity limit of 1.0% (excluding peaks below 0.05%) . Relative retention times (RRT) for impurity A are approximately 0.98 compared to Sofosbuvir (RT ~16 min) using specified chromatographic conditions .

Q. How is linearity validated in analytical methods for impurity A quantification?

Linearity is validated across concentrations of 10–30 µg/mL for impurity A, with calibration curves showing an R² ≥ 0.998. For example, peak areas at 10 µg/mL and 30 µg/mL are 16,048 and 40,214, respectively, demonstrating proportional response .

Q. What precision standards are required for impurity A analysis?

Intraday and interday precision must yield %RSD ≤ 2% for retention time and peak area. Robustness studies should confirm stability under variations in flow rate (0.9–1.2 mL/min) and mobile phase composition .

Q. How are detection and quantification limits determined for impurity A?

Limit of detection (LOD) and quantification (LOQ) are calculated via signal-to-noise ratios (3:1 and 10:1, respectively). For impurity A, LOD and LOQ are 0.125 µg and 0.375 µg, respectively .

Advanced Research Questions

Q. How can researchers resolve discrepancies in recovery rates between Sofosbuvir and impurity A during validation?

Recovery rates for impurity A (80–120%) often exceed those for Sofosbuvir (97–102%) due to matrix interference or incomplete extraction. Method optimization may involve adjusting sample preparation (e.g., sonication time, solvent polarity) or using matrix-matched calibration standards .

Q. What experimental design strategies improve chromatographic resolution of impurity A from co-eluting degradation products?

A Quality-by-Design (QbD) approach optimizes parameters like mobile phase ratio, buffer pH, and column type. For example, Design-Expert® software identified pH 3.5–4.5 and a C18 column as critical factors for resolving structurally similar impurities .

Q. How is structural elucidation performed for unknown impurities co-eluting with impurity A?

Two-dimensional liquid chromatography coupled with tandem mass spectrometry (2D-LC-MS/MS) isolates impurities and provides fragmentation patterns for structural identification. This method confirmed an unknown impurity in Oseltamivir by correlating MS/MS spectra with synthetic standards .

Q. What are the challenges in validating stability-indicating methods for impurity A under forced degradation?

Acid/alkaline hydrolysis, oxidation, and photolysis studies must demonstrate specificity toward impurity A without interference from degradation byproducts. For example, oxidative stress with H₂O₂ may generate additional peaks requiring resolution adjustments .

Q. How do researchers address batch-to-batch variability in impurity A levels during process scale-up?

Statistical process control (SPC) monitors critical synthesis steps (e.g., phosphorylation efficiency) using Pareto analysis. Adjusting reaction temperature (±2°C) or reagent stoichiometry reduces variability, as shown in robustness studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.